5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one
説明
This heterocyclic compound features an imidazo[1,2-c]quinazolinone core with two key substituents:
- Position 5: A [(3-chlorophenyl)methyl]sulfanyl group, contributing hydrophobic and electron-withdrawing properties due to the chlorine atom.
- Position 2: A 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group, introducing a piperazine moiety linked to a phenyl ring, which is common in bioactive compounds targeting neurological receptors (e.g., serotonin or dopamine receptors) .
Molecular Formula: C₁₇H₁₂ClN₃OS
Molar Mass: 341.81 g/mol
Key Features:
- The piperazine moiety may confer water solubility at physiological pH due to its basic nitrogen atoms.
特性
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClN5O2S/c30-21-8-6-7-20(17-21)19-38-29-32-24-12-5-4-11-23(24)27-31-25(28(37)35(27)29)18-26(36)34-15-13-33(14-16-34)22-9-2-1-3-10-22/h1-12,17,25H,13-16,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQLXTSCJCAJLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one (referred to as Compound A) is a novel synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of Compound A, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C30H28ClN5O2S
- Molecular Weight: 558.0936 g/mol
- CAS Number: 1037293-48-3
- SMILES Representation: Clc1ccc(cc1)CSc1nc2ccccc2c2=NC(C(=O)n12)CCC(=O)N1CCN(CC1)c1ccccc1
Synthesis and Structural Analysis
Compound A can be synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically includes:
- Formation of the imidazoquinazoline core.
- Introduction of the sulfanyl and piperazine moieties.
- Chlorination to yield the final product.
Structural characterization is performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming the compound's unique configuration and functional groups.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of Compound A against various cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation in human cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 2.38 to 3.77 µM, suggesting that Compound A exhibits potent antitumor activity .
| Cell Line | IC50 (µM) |
|---|---|
| SISO | 2.38 |
| RT-112 | 3.77 |
The mechanism underlying the anticancer effects of Compound A appears to involve:
- Induction of Apoptosis: Flow cytometry analysis demonstrated that treatment with Compound A led to increased early and late apoptotic cell populations in SISO cells.
- Inhibition of Cell Cycle Progression: The compound disrupts normal cell cycle phases, particularly affecting G0/G1 transition, thereby preventing cancer cell proliferation .
Antidepressant Activity
In addition to its anticancer properties, preliminary studies suggest that Compound A may possess antidepressant-like effects . This is hypothesized based on its structural similarity to known antidepressants and its interaction with neurotransmitter systems . Further pharmacological evaluations are necessary to elucidate this potential.
Case Studies
A notable case study involved the administration of Compound A in an animal model of cancer. The study observed a marked reduction in tumor size and weight compared to control groups receiving placebo treatments. Histological analysis indicated a decrease in mitotic figures and an increase in apoptotic cells within tumor tissues treated with Compound A .
科学的研究の応用
Pharmacological Applications
-
Antimicrobial Activity :
- Compounds with imidazoquinazoline structures have demonstrated significant antimicrobial properties. Research indicates that derivatives exhibit activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 0.125 to 8 μg/mL, showcasing their potential as antimicrobial agents .
- Anticancer Properties :
- Neurological Effects :
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial activity of various imidazoquinazoline derivatives, including the compound . The results showed promising activity against multiple bacterial strains, with modifications to the piperazine group enhancing efficacy.
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines demonstrated that modifications to the imidazoquinazoline structure could lead to enhanced cytotoxicity. The compound induced apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Structure Variations
Structural Insights :
- Dimethoxy groups () increase electron density and may enhance metabolic stability but reduce solubility .
Substituent Analysis
Functional Impact :
- Chlorine Position : The 3-chloro substituent (target) vs. 4-chloro () alters steric and electronic interactions with target receptors.
- Trifluoromethyl Group (): Enhances electronegativity and metabolic resistance but may increase toxicity .
- Piperazine vs. Alkyl Chains : Piperazine (target) improves solubility and CNS penetration, while alkyl chains (e.g., ’s octylsulfanyl) prioritize lipophilicity .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the optimal synthetic routes for preparing 5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one?
Methodological Answer: The synthesis typically involves multi-step reactions, leveraging nucleophilic substitutions and cyclization. For example:
- Step 1 : React 4-chlorobenzaldehyde with methyl thioacetate to form a thioquinazolinone intermediate .
- Step 2 : Introduce the 4-phenylpiperazine moiety via a coupling reaction with 2-chloroethyl ketone under basic conditions (e.g., K₂CO₃ in acetone) .
- Step 3 : Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm structures via NMR and HRMS .
Key Consideration : Optimize reaction pH (neutral to slightly basic) to avoid side products like over-oxidized sulfones .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine analytical techniques for robust validation:
- HPLC : Use a C18 column (methanol/water gradient) to assess purity (>95%) .
- Spectroscopy :
- X-ray Crystallography : Resolve planar fused-ring systems (e.g., imidazo-quinazolinone core) and hydrogen-bonding networks .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound’s pharmacological efficacy?
Methodological Answer: Adopt a tiered approach:
- In Vitro Screening :
- In Vivo Testing :
Q. How can environmental fate studies be structured to assess the compound’s ecotoxicological risks?
Methodological Answer: Follow protocols from long-term environmental projects like INCHEMBIOL :
- Abiotic Studies :
- Measure hydrolysis rates at varying pH (e.g., t₁/₂ in aqueous buffers).
- Assess photodegradation under UV light (λ = 254 nm).
- Biotic Studies :
- Test acute toxicity in Daphnia magna (LC₅₀) and biodegradation in soil microcosms.
- Modeling : Use QSAR models to predict bioaccumulation potential based on logP and solubility data .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer: Address discrepancies through cross-validation:
- Replicate Conditions : Ensure consistency in solvent (e.g., DMSO concentration ≤1% in cell assays) and microbial strains .
- Dose-Response Analysis : Compare EC₅₀ values across studies; outliers may stem from assay sensitivity (e.g., ATP-based vs. resazurin viability assays).
- Structural Confirmation : Re-analyze batches with conflicting results via LC-MS to rule out degradation products .
Q. What strategies are recommended for studying the compound’s mechanism of action?
Methodological Answer: Combine biochemical and computational tools:
- Enzyme Inhibition : Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., phosphodiesterase active sites) .
- Pathway Analysis : Apply transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. control cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
